6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one
Overview
Description
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one is an organic heterobicyclic compound, an organonitrogen heterocyclic compound, and an organosulfur heterocyclic compound . It has a molecular formula of C10H12N2OS .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-one core with a tert-butyl group at the 6-position . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.28 g/mol . Other computed properties include XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 208.06703418 g/mol, a monoisotopic mass of 208.06703418 g/mol, and a topological polar surface area of 69.7 Ų .Scientific Research Applications
Protein Interaction Studies:
- Sun Shaofa (2010) investigated a new compound, 2-tert butylamine-thieno[2,3-d]pyrimidin-4(3H)-ones, and its interaction with Bovine Serum Albumin. This study highlighted the formation of a complex between the compound and BSA, driven mainly by entropy and hydrophobic interactions (Sun, 2010).
Antiplasmodial Applications:
- Romain Mustière et al. (2022) synthesized new compounds in the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series, evaluating their antiplasmodial activity and identifying a compound with improved cytotoxicity and metabolic stability (Mustière et al., 2022).
- Another study by P. Lagardère et al. (2023) focused on synthesizing 4-amino-substituted analogues based on the structure of Gamhepathiopine, showing improved physicochemical properties and antiplasmodial activity (Lagardère et al., 2023).
Cancer Research:
- A 2017 study by H. Hafez and Abdel-Rhman B. A. El-Gazzar synthesized new thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity, finding some compounds to have potent anticancer activity comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial Activity:
- M. Candia et al. (2017) characterized new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antimicrobial activity, showing moderate and selective activity against Gram-positive bacterial strains (Candia et al., 2017).
Synthesis and Chemical Properties:
- Taoda Shi et al. (2018) reported a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, characterized by step economy and easy purification (Shi et al., 2018).
properties
IUPAC Name |
6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-10(2,3)7-4-6-8(14-7)9(13)12-5-11-6/h4-5H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEMLELAMQEAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
215928-65-7 | |
Record name | 215928-65-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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